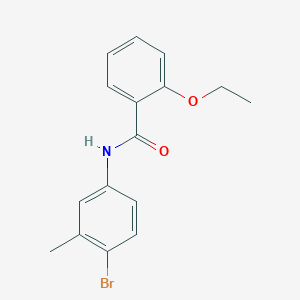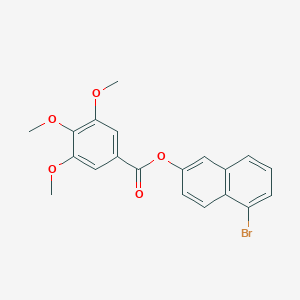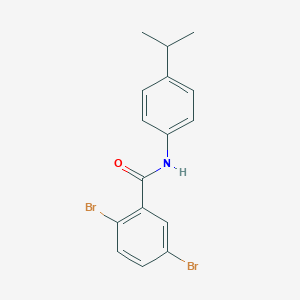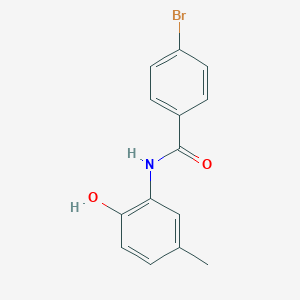
N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide, also known as BMEB, is a chemical compound that has gained attention in scientific research due to its potential in various fields such as medicine, agriculture, and material science. BMEB belongs to the class of benzamide derivatives and has a molecular formula of C16H17BrNO2.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. In particular, N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide has been shown to have antioxidant properties and may have a protective effect against oxidative stress. N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide has also been shown to have an effect on the immune system, specifically on the activity of T cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide is its relatively simple synthesis method, which makes it easily accessible for research purposes. In addition, N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide has shown promise in various scientific fields, making it a versatile compound for research. However, one limitation of N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide is its relatively low solubility in water, which may limit its application in certain experiments.
Future Directions
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide. In medicine, further studies on the anti-inflammatory and analgesic effects of N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide could lead to the development of new treatments for inflammatory diseases. In agriculture, further studies on the herbicidal and fungicidal properties of N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide could lead to the development of more effective and environmentally friendly pesticides. In material science, further research on the synthesis of novel materials using N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide could lead to the development of new electronic and optical devices.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide can be achieved through the reaction of 4-bromo-3-methylbenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide has been studied for its potential application in various scientific fields. In medicine, N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide has shown promise as an anti-inflammatory agent and a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. In agriculture, N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide has been studied for its potential as a herbicide and fungicide. In material science, N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-3-20-15-7-5-4-6-13(15)16(19)18-12-8-9-14(17)11(2)10-12/h4-10H,3H2,1-2H3,(H,18,19) |
InChI Key |
PKZVXEHVVYYMDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Br)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)

![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)




![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)

